molecular formula C29H55N9O8 B064433 H-Ser-Leu-Ile-Gly-Arg-Leu-OH

H-Ser-Leu-Ile-Gly-Arg-Leu-OH

Cat. No.: B064433
M. Wt: 657.8 g/mol
InChI Key: CNOKQOBEMGIIAH-JYAZKYGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ser-Leu-Ile-Gly-Arg-Leu-OH is a synthetic peptide composed of six amino acids: serine, leucine, isoleucine, glycine, arginine, and leucine. This peptide sequence is not naturally occurring and is typically synthesized for research purposes. It has been identified in human blood, but only in individuals exposed to this compound or its derivatives .

Scientific Research Applications

H-Ser-Leu-Ile-Gly-Arg-Leu-OH has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Leu-Ile-Gly-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (isoleucine, glycine, arginine, and leucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

H-Ser-Leu-Ile-Gly-Arg-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine residue.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can lead to the formation of citrulline.

Mechanism of Action

The mechanism of action of H-Ser-Leu-Ile-Gly-Arg-Leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Another synthetic peptide with a different sequence but similar applications.

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A glucagon-like peptide-1 receptor agonist used in diabetes treatment.

Uniqueness

H-Ser-Leu-Ile-Gly-Arg-Leu-OH is unique due to its specific sequence and the resulting structural and functional properties. Its applications in research and potential therapeutic uses distinguish it from other peptides.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)20(11-15(2)3)36-24(41)18(30)14-39)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)37-21(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,41)(H,37,42)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOKQOBEMGIIAH-JYAZKYGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ser-Leu-Ile-Gly-Arg-Leu-OH
Reactant of Route 2
H-Ser-Leu-Ile-Gly-Arg-Leu-OH
Reactant of Route 3
H-Ser-Leu-Ile-Gly-Arg-Leu-OH
Reactant of Route 4
H-Ser-Leu-Ile-Gly-Arg-Leu-OH
Reactant of Route 5
H-Ser-Leu-Ile-Gly-Arg-Leu-OH
Reactant of Route 6
H-Ser-Leu-Ile-Gly-Arg-Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.